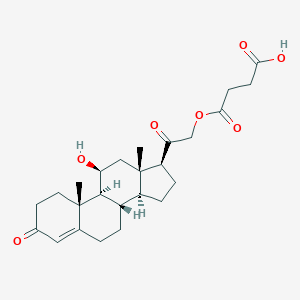

Corticosterone-21-hemisuccinate

Description

Contextual Significance of Glucocorticoids in Physiological Regulation

Glucocorticoids, a class of steroid hormones produced primarily in the adrenal cortex, are fundamental regulators of numerous physiological processes. Their effects are widespread, influencing nearly every cell in the body. colostate.edu Key functions of glucocorticoids include the regulation of metabolism, immune responses, and stress adaptation. oup.comoup.comphysiology.org

In metabolism, glucocorticoids stimulate gluconeogenesis, the production of glucose from non-carbohydrate sources, and promote the storage of glucose as glycogen (B147801) in the liver. colostate.edunih.gov They also play a role in the mobilization of amino acids and fats. nih.gov In the immune system, glucocorticoids exhibit potent anti-inflammatory and immunosuppressive properties. colostate.edu They can suppress the production of pro-inflammatory cytokines and inhibit the activity of various immune cells. colostate.eduoup.com This dual role in both metabolic and immune regulation highlights their importance in maintaining homeostasis.

The secretion of glucocorticoids is a hallmark of the body's response to stress, governed by the hypothalamic-pituitary-adrenal (HPA) axis. physiology.org In response to a stressor, the HPA axis is activated, leading to the release of glucocorticoids, which help the body to cope with the challenge. oup.com However, chronic elevation of glucocorticoid levels can have detrimental effects, including metabolic disorders and immune suppression. physiology.orgnih.gov

Rationale for Chemical Derivatization in Experimental Studies

The study of glucocorticoids in experimental settings often requires modifications to their chemical structure. This process, known as chemical derivatization, is employed to alter the physicochemical properties of the parent compound, making it more suitable for specific research applications. nih.govresearchgate.netnih.gov

A primary reason for derivatization is to enhance the solubility of a compound. nih.gov Many naturally occurring steroids, including corticosterone (B1669441), are poorly soluble in aqueous solutions. This limits their use in cell culture media and for in vivo administration where a soluble form is required. glpbio.comchemicalbook.com By attaching a more polar functional group, such as a hemisuccinate ester, the water solubility of the steroid can be significantly increased. glpbio.com

Furthermore, derivatization can be used to improve the analytical detection of steroids. nih.govresearchgate.netnih.gov For techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), derivatization can enhance volatility, improve chromatographic separation, and increase ionization efficiency, leading to more sensitive and accurate quantification. nih.govresearchgate.netmdpi.com

Overview of Corticosterone-21-Hemisuccinate as a Research Tool

This compound is a prime example of a derivatized glucocorticoid that has become a valuable research tool. scbt.com It is a synthetic ester of corticosterone where a hemisuccinate group is attached at the C21 position. This modification dramatically increases its water solubility, allowing for its use in a variety of experimental models. glpbio.combertin-bioreagent.comcaymanchem.com

This enhanced solubility makes it particularly useful for in vitro studies, where it can be easily dissolved in cell culture media to investigate the cellular and molecular mechanisms of glucocorticoid action. bertin-bioreagent.comcaymanchem.comsigmaaldrich.comscbt.com It is also widely used in in vivo studies to mimic the effects of elevated corticosterone levels, such as those seen in chronic stress models. oup.com The ability to administer a water-soluble form of corticosterone allows for more precise and controlled experimental conditions.

Structure

3D Structure

Properties

IUPAC Name |

4-[2-[(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O7/c1-24-10-9-15(26)11-14(24)3-4-16-17-5-6-18(25(17,2)12-19(27)23(16)24)20(28)13-32-22(31)8-7-21(29)30/h11,16-19,23,27H,3-10,12-13H2,1-2H3,(H,29,30)/t16-,17-,18+,19-,23+,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEECMXYFGNWLEA-BIGDRKAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)COC(=O)CCC(=O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)COC(=O)CCC(=O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40907180 | |

| Record name | 4-[(11-Hydroxy-3,20-dioxopregn-4-en-21-yl)oxy]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40907180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10215-77-7 | |

| Record name | Corticosterone-21-hemisuccinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010215777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(11-Hydroxy-3,20-dioxopregn-4-en-21-yl)oxy]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40907180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CORTICOSTERONE-21-HEMISUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IU50V885SP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Modifications

Established Synthetic Pathways for Corticosterone-21-Hemisuccinate

The synthesis of this compound is primarily achieved through the esterification of the parent steroid, corticosterone (B1669441). This process targets the hydroxyl group at the C21 position, creating a succinate (B1194679) ester that is more versatile for scientific applications.

The fundamental and most common method for synthesizing this compound involves the direct acylation of corticosterone with succinic anhydride (B1165640). google.com In this reaction, the C21-hydroxyl group of corticosterone acts as a nucleophile, attacking one of the carbonyl carbons of succinic anhydride. This opens the anhydride ring and forms an ester linkage, resulting in the desired hemisuccinate derivative. The reaction is typically conducted in the presence of a tertiary amine base, such as pyridine (B92270) or triethylamine (B128534), which acts as a catalyst and scavenges the proton released during the reaction. google.com Common solvents for this process include pyridine itself or other organic solvents like dimethylformamide (DMF) or tertiary alcohols such as tert-butanol. google.com

Optimizing the synthesis of this compound is crucial for achieving high yields and purity. Several process parameters can be adjusted to control the reaction's efficiency.

Key parameters include:

Molar Ratio : The molar ratio of the reactants is a critical factor. Succinic anhydride is typically used in excess, often in a 1 to 4 molar equivalent ratio to the corticosterone, to drive the reaction towards completion. google.com

Base and Solvent : The choice of base and solvent system can significantly influence the reaction. Tertiary amines like triethylamine or 4-(dimethylamino)pyridine (DMAP) are often employed as catalysts in solvents like tert-butanol. google.com

Temperature : The reaction can be performed over a range of temperatures, typically between 20°C and 90°C, to balance reaction rate and the potential for side-product formation. google.com

Purification : Following the reaction, the product is typically precipitated by adjusting the pH of the aqueous reaction mixture to an acidic value (e.g., pH 3.5) with an acid like hydrochloric acid. The resulting crystalline solid can be filtered, washed, and dried. google.com For higher purity, the product can be further purified by recrystallization from a suitable solvent mixture, such as ethyl acetate (B1210297) and acetone. google.com

Table 1: Key Parameters for this compound Synthesis

| Parameter | Typical Conditions | Purpose/Effect | Reference |

|---|---|---|---|

| Reactants | Corticosterone, Succinic Anhydride | Forms the core structure of the final product. | google.com |

| Base/Catalyst | Pyridine, Triethylamine, 4-(dimethylamino)pyridine (DMAP) | Catalyzes the reaction and neutralizes the acid formed. | google.com |

| Solvent | Pyridine, Dimethylformamide (DMF), tert-Butanol | Provides a medium for the reaction. | google.com |

| Temperature | 20°C - 90°C | Influences the rate of reaction. | google.com |

| Reactant Ratio | 1 to 4 molar equivalents of succinic anhydride to corticosterone. | Drives the reaction to completion. | google.com |

| Purification | Precipitation via pH adjustment, recrystallization. | Isolates and purifies the final product. | google.com |

Strategies for Conjugation and Functionalization

The primary reason for synthesizing this compound is to facilitate its conjugation to larger molecules, such as proteins. This functionalization is essential for its use in immunological studies and for creating specific research tools.

Small molecules like corticosterone are haptens, meaning they are not immunogenic on their own. To elicit an antibody response for the development of an immunoassay, the hapten must be conjugated to a large carrier protein, such as Bovine Serum Albumin (BSA) or ovalbumin. nih.govnih.gov The terminal carboxylic acid group of the hemisuccinate linker provides the necessary reactive handle for this conjugation. Using coupling agents, an amide bond is formed between the succinate's carboxyl group and the amine groups of lysine (B10760008) residues on the surface of the carrier protein. rsc.org The resulting corticosterone-BSA conjugate can then be used as an immunogen to produce antibodies specific to corticosterone. nih.gov

Furthermore, steroid-BSA conjugates are valuable tools for studying non-genomic, membrane-initiated steroid actions. nih.govnih.gov Because the large BSA protein renders the conjugate membrane-impermeable, it allows researchers to investigate steroid receptor interactions that occur specifically at the cell surface, without the steroid entering the cell and activating intracellular genomic pathways. nih.gov

The chemical nature of the linker connecting the steroid to the carrier protein or an enzyme label in an immunoassay significantly influences the assay's performance, particularly its sensitivity and specificity. nih.govresearchgate.nettandfonline.com The structure and length of this "bridge" can affect how well the antibody recognizes the free steroid in a sample versus the labeled steroid in the assay.

The use of different combinations of immunogens (steroid-protein conjugate used for immunization) and labeled antigens (steroid-linker-enzyme conjugate) is known as a heterologous immunoassay format. nih.gov This strategy is often employed to enhance assay sensitivity. For instance, an antibody might be raised against a conjugate with one type of linker, while the assay uses a labeled steroid with a different linker. This can sometimes lead to a more favorable binding competition, improving the detection of low concentrations of the target analyte. nih.govresearchgate.net

Table 2: Impact of Linker Characteristics on Immunoassay Performance

| Linker Characteristic | Impact on Immunoassay | Example/Mechanism | Reference |

|---|---|---|---|

| Linker Length | Can improve sensitivity. | Introduction of spacers with 3 to 18 atomic lengths can alter antibody recognition and improve assay sensitivity. | nih.govresearchgate.net |

| Chemical Nature | Affects both sensitivity and specificity. | The nature of the spacer (e.g., using urea (B33335) vs. adipic acid dihydrazide) can be more critical than its length for achieving optimal sensitivity. | nih.gov |

| Assay Format (Homologous vs. Heterologous) | Can enhance sensitivity. | Using a different linker for the immunogen versus the enzyme conjugate (heterologous format) can improve assay performance. | nih.govresearchgate.net |

| Conjugation Site | Determines the specificity of the resulting antibody. | The position on the steroid where the linker is attached influences which parts of the molecule are exposed, affecting antibody specificity against related steroids. | tandfonline.com |

Mechanistic Dissection of Biological Activity

Glucocorticoid Receptor (GR) Interactions and Downstream Signaling

The canonical mechanism of corticosterone (B1669441) action involves its interaction with intracellular glucocorticoid receptors (GR), which function as ligand-activated transcription factors. This pathway is responsible for the well-documented, long-term effects of glucocorticoids on gene expression.

Corticosterone-21-hemisuccinate itself is considered a prodrug. The addition of the 21-hemisuccinate ester group generally results in a lower binding affinity for the cytosolic glucocorticoid receptor compared to its parent compound, corticosterone. Once administered, this ester is rapidly cleaved by endogenous esterases, releasing free corticosterone, which is the primary active ligand for the GR.

Corticosterone binds to the cytosolic GR with high affinity, initiating a conformational change in the receptor. This activation process causes the dissociation of a chaperone protein complex, which includes heat shock proteins, and exposes a nuclear localization signal. The activated corticosterone-receptor complex then translocates from the cytoplasm into the nucleus to regulate gene transcription. The binding affinity, often expressed as the dissociation constant (Kd), is a key determinant of a steroid's potency. While the affinity can vary by tissue and species, studies have established reference values for corticosterone and other related glucocorticoids. For instance, studies in rodent hypothalamic tissue have identified distinct binding affinities for both cytosolic and membrane-associated glucocorticoid receptors.

Table 1: Comparative Binding Affinities for Glucocorticoid Receptors

| Ligand | Receptor Type | Tissue/Cell Type | Dissociation Constant (Kd) | Reference |

|---|---|---|---|---|

| Corticosterone | Cytosolic GR | Rat Hypothalamus | ~2.8 nM | nih.gov |

| Corticosterone | Membrane-associated GR | Rat Hypothalamus | ~30.75 nM | nih.govnih.gov |

| Cortisol | Cytosolic GR | Human Mononuclear Leukocytes (Normotensive) | ~17.5 nM | ahajournals.org |

| Dexamethasone (B1670325) | Cytosolic GR | Human Mononuclear Leukocytes (Normotensive) | ~5.7 nM | ahajournals.org |

Upon binding to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, the corticosterone-GR complex modulates their transcription. This regulation is central to the anti-inflammatory effects of glucocorticoids.

Tumor Necrosis Factor-α (TNF-α): Glucocorticoids are potent suppressors of TNF-α, a key pro-inflammatory cytokine. This suppression occurs primarily at the transcriptional level. The activated GR can interfere with the activity of other transcription factors, such as NF-κB and AP-1, which are essential for TNF-α gene expression. By antagonizing these pathways, corticosterone effectively reduces the production of TNF-α, thereby dampening the inflammatory cascade.

Prostaglandin E2 (PGE2): The regulation of PGE2 by corticosterone is complex and tissue-dependent. PGE2 synthesis is catalyzed by cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. In many cell types, glucocorticoids suppress inflammation by inhibiting the expression of the COX-2 gene, leading to reduced PGE2 production. However, in certain contexts, such as in human amnion cells, glucocorticoids have been shown to paradoxically increase PGE2 synthesis by stimulating the expression of COX-2. This highlights the cell-specific nature of glucocorticoid action.

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1): This enzyme is responsible for the intracellular regeneration of active corticosterone from inactive 11-dehydrocorticosterone. Corticosterone itself can upregulate the expression of 11β-HSD1. This creates a positive feedback loop, amplifying glucocorticoid signaling within specific tissues and playing a crucial role in regulating local metabolic and inflammatory responses. Inflammatory mediators like TNF-α can also increase 11β-HSD1 expression, further linking the inflammatory state to local glucocorticoid activity.

Table 2: Summary of Transcriptional Regulation by Corticosterone (via GR)

| Target Gene/Mediator | General Effect of Corticosterone | Primary Mechanism |

|---|---|---|

| TNF-α | Suppression | Antagonism of NF-κB and AP-1 transcription factors. |

| PGE2 (via COX-2) | Suppression (in most inflammatory cells) | Inhibition of COX-2 gene expression. |

| 11β-HSD1 | Induction | Direct transcriptional activation via GR binding to GREs. |

Non-Genomic Actions and Membrane-Associated Mechanisms

Beyond the classical genomic pathway, corticosterone can elicit rapid biological responses that are too fast to be explained by gene transcription and protein synthesis. These non-genomic actions are initiated at the cell surface through interactions with membrane-associated receptors.

The existence of membrane-associated steroid receptors has been demonstrated through the use of membrane-impermeant conjugates, such as corticosterone linked to bovine serum albumin (BSA). Because these large molecules cannot pass through the cell membrane, any biological effect they produce must be initiated at the cell surface. Studies using these conjugates have shown that they can mimic the rapid effects of free corticosterone, providing strong evidence for the presence of functional glucocorticoid receptors on the plasma membrane. These membrane receptors have been found to possess different binding characteristics from their cytosolic counterparts, often exhibiting lower affinity for glucocorticoids. nih.govnih.gov

The binding of corticosterone to its membrane-associated receptors triggers rapid intracellular signaling cascades through the generation of second messengers. This process is often mediated by G-proteins coupled to the membrane receptor.

Calcium (Ca2+): One of the key second messengers in non-genomic steroid signaling is intracellular calcium. Activation of membrane glucocorticoid receptors can lead to a rapid increase in cytosolic Ca2+ concentration, either by promoting influx from the extracellular space or by stimulating its release from intracellular stores.

Cyclic AMP (cAMP): Another critical second messenger is cAMP. Evidence suggests that a non-classic, G-protein coupled membrane receptor for corticosterone can activate adenylyl cyclase, the enzyme that synthesizes cAMP. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to execute a cellular response.

The generation of second messengers is directly linked to the modulation of specific enzymatic activities that propagate the signal within the cell.

Phospholipase C (PLC): Some non-genomic corticosterone effects are mediated through the activation of phospholipase C. Once activated by a G-protein, PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).

Adenylyl Cyclase: As mentioned, the binding of corticosterone to specific membrane receptors can lead to the stimulation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP, initiating the cAMP/PKA signaling pathway, which is involved in numerous rapid cellular adjustments.

Table 3: Key Components of Corticosterone's Non-Genomic Signaling Pathway

| Component | Description |

|---|---|

| Receptor | Membrane-associated Glucocorticoid Receptor (mGR), often coupled to G-proteins. |

| Effector Enzymes | Adenylyl Cyclase, Phospholipase C (PLC). |

| Second Messengers | Cyclic AMP (cAMP), Calcium (Ca2+), Inositol Trisphosphate (IP3), Diacylglycerol (DAG). |

| Downstream Kinases | Protein Kinase A (PKA), Protein Kinase C (PKC). |

Specificity and Cross-Reactivity with Steroid Receptors (e.g., mineralocorticoid receptor)

Corticosterone itself is a potent natural glucocorticoid that demonstrates a high binding affinity for both GR and MR. nih.gov Notably, in certain tissues like the hippocampus, corticosterone is the principal glucocorticoid, and it binds to MR with an affinity that is approximately ten times higher than its affinity for GR. nih.gov This differential affinity is a key determinant of the physiological response to varying levels of the hormone.

The table below provides a qualitative comparison of the binding affinities of corticosterone and its 21-hemisuccinate derivative for the glucocorticoid and mineralocorticoid receptors, based on established principles of steroid-receptor interactions. It is important to note that precise dissociation constants (Kd) or half-maximal inhibitory concentrations (IC50) for this compound are not widely reported in scientific literature.

Interactive Data Table: Relative Binding Affinity of Corticosterone and its 21-Hemisuccinate Ester

| Compound | Glucocorticoid Receptor (GR) Affinity | Mineralocorticoid Receptor (MR) Affinity |

| Corticosterone | High | Very High |

| This compound | Moderate (Predicted to be lower than corticosterone) | Moderate to High (Predicted to be lower than corticosterone) |

Detailed Research Findings:

Studies on various 21-esterified corticosteroids have consistently demonstrated a reduction in glucocorticoid receptor binding affinity compared to the parent compound. nih.gov This is attributed to the steric hindrance and altered electronic properties introduced by the ester group at the C21 position, which can affect the optimal fit of the steroid within the ligand-binding pocket of the receptor.

The cross-reactivity of corticosterone with the mineralocorticoid receptor is well-documented, with corticosterone exhibiting an affinity for MR that is comparable to or even greater than that of aldosterone (B195564) in certain contexts. nih.govnih.gov This high affinity of the parent compound suggests that this compound may also interact with MR, potentially eliciting mineralocorticoid responses. The physiological consequence of this cross-reactivity depends on the concentration of the compound at the target tissue and the relative expression levels of GR and MR.

Applications in Advanced Biological Models and Experimental Systems

Neurobehavioral and Neuroendocrine Research Models

Corticosterone-21-hemisuccinate is instrumental in developing and exploring animal models that replicate aspects of human neuropsychiatric and endocrine disorders. Its administration allows researchers to manipulate the hypothalamic-pituitary-adrenal (HPA) axis, the central stress response system, and observe the downstream consequences on brain and behavior.

Inducing and Characterizing Stress-Related Phenotypes

A primary application of this compound is the induction of behaviors that model human psychiatric conditions like depression and anxiety. researchgate.net By chronically elevating glucocorticoid levels, researchers can create animal models that exhibit phenotypes relevant to these disorders.

Chronic administration of corticosterone (B1669441) is a well-established method for inducing depression-like and anxiety-like behaviors in rodents. nih.govijpsjournal.com These paradigms often involve repeated injections or continuous delivery of this compound through drinking water for several weeks. nih.govnih.govmdpi.com This sustained elevation of glucocorticoids mimics the hypercortisolism often observed in individuals with major depressive disorder. mdpi.com Research has shown that such chronic exposure can lead to a range of behavioral changes, including increased immobility in the forced swim test (a measure of behavioral despair), anhedonia (reduced preference for rewarding stimuli like sucrose), and anxiety-like behaviors in tests like the open field and elevated plus maze. researchgate.netnih.gov The duration and pattern of corticosterone exposure can influence the behavioral outcomes, with some studies showing a U-shaped effect where depressive-like symptoms emerge, normalize, and then recur over a multi-week exposure period. nih.gov

Chronic glucocorticoid exposure has also been linked to neurodegenerative processes. nih.gov Studies using synthetic glucocorticoids have demonstrated that prolonged treatment can lead to neuronal damage in brain regions like the frontal cortex and hippocampus. nih.govnih.gov These structural changes are thought to contribute to the cognitive and mood-related symptoms associated with chronic stress and hypercortisolism. nih.gov

The use of this compound allows for the detailed investigation of the neural circuits and molecular mechanisms underlying stress adaptation and the development of stress-related pathologies. Chronic corticosterone administration has been shown to alter the expression of glucocorticoid receptors (GR) and mineralocorticoid receptors (MR) in brain regions critical for stress regulation, such as the hippocampus, prefrontal cortex, and amygdala. nih.govnih.gov This dysregulation of receptor systems is believed to impair the negative feedback of the HPA axis, leading to sustained hypercortisolism. nih.gov

Furthermore, research has linked chronic corticosterone exposure to changes in neuroplasticity, including reduced hippocampal neurogenesis and decreased levels of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuronal survival and growth. ijpsjournal.com These changes are thought to be fundamental to the pathophysiology of depression. ijpsjournal.com By using corticosterone to model stress, researchers can test the efficacy of potential therapeutic interventions aimed at restoring neuroplasticity and normalizing HPA axis function. ijpsjournal.com

Research utilizing this compound has highlighted significant sex differences in the behavioral and neurobiological responses to chronic stress. mdpi.comnih.gov For instance, studies have shown that male and female rats can exhibit different behavioral profiles in response to the same chronic corticosterone treatment protocol. researchgate.netmdpi.com In some cases, males may show more pronounced anxiety-like behaviors. researchgate.net

These sex-dependent effects extend to the level of hippocampal plasticity. Following chronic stress, male rats have been observed to have decreased glucocorticoid receptor immunoreactivity in the hippocampus and impaired spatial memory, while stressed females showed increased glucocorticoid receptor levels and improved memory scores. nih.gov Furthermore, the impact of maternal corticosterone administration on offspring can also be sex-dependent, affecting hippocampal neurogenesis differently in males and females at various developmental stages. nih.gov These findings underscore the importance of considering sex as a biological variable in stress research. mdpi.com

Exploration of Addiction Vulnerability and Reinforcing Properties of Glucocorticoids

Corticosterone plays a significant role in the neurobiology of addiction, and its synthetic form, this compound, is used to explore this relationship. Research suggests that the activity of the HPA axis can influence an individual's vulnerability to the reinforcing properties of drugs of abuse. nih.govnih.gov

Studies have shown that higher levels of corticosterone can facilitate the acquisition of drug self-administration, particularly for psychostimulants like amphetamine and cocaine. nih.govpnas.org In animal models, individuals with a more robust corticosterone response to stress are more likely to self-administer these drugs. nih.govnih.gov Furthermore, direct administration of corticosterone can increase the reinforcing effects of these substances, even in individuals not otherwise predisposed to addiction. nih.govnih.gov

The interaction between corticosterone and the reinforcing effects of drugs is complex. For example, while corticosterone appears to be crucial for the initiation and maintenance of cocaine self-administration, its role in stress-induced relapse may be more modulatory. nih.gov Chronic cocaine self-administration can also lead to alterations in basal corticosterone levels and changes in glucocorticoid receptor expression in the hippocampus. nih.gov These findings suggest that glucocorticoids are a key factor in the pathogenesis of psychostimulant addiction. nih.govnih.gov

| Experimental Paradigm | Key Findings |

| Amphetamine Self-Administration | Rats with a longer duration of corticosterone secretion after exposure to novelty show facilitated acquisition of amphetamine self-administration. nih.govnih.gov Direct administration of corticosterone increases the reinforcing value of amphetamine. nih.govpnas.org |

| Cocaine Self-Administration | Chronic cocaine self-administration can lead to reduced basal corticosterone levels. nih.gov Corticosterone appears to be important for the initiation and maintenance of cocaine self-administration. nih.gov |

| Stress-Induced Relapse | Corticosterone seems to play a minimal role in cocaine-primed reinstatement of drug-seeking behavior. nih.gov |

Elucidating Hypothalamic-Pituitary-Adrenal (HPA) Axis Dynamics and Feedback Mechanisms

This compound is a vital tool for dissecting the intricate feedback loops that govern the HPA axis. The HPA axis is a neuroendocrine system that regulates the body's response to stress. nih.govyoutube.com It involves the release of corticotropin-releasing hormone (CRH) from the hypothalamus, which stimulates the pituitary gland to release adrenocorticotropic hormone (ACTH). nih.govyoutube.com ACTH then acts on the adrenal glands to produce and release corticosterone (in rodents) or cortisol (in humans). nih.govyoutube.com

Corticosterone itself plays a crucial role in regulating this axis through negative feedback mechanisms at the level of the hypothalamus and pituitary gland, thereby controlling its own production. nih.govyoutube.comnih.gov The administration of exogenous corticosterone allows researchers to study these feedback mechanisms in a controlled manner. researchgate.netmdpi.com

Studies have shown that synthetic glucocorticoids can suppress the HPA axis by inhibiting the production and release of CRH and ACTH. mdpi.comjocpr.com This negative feedback is mediated by both mineralocorticoid receptors (MRs) and glucocorticoid receptors (GRs) in the brain and pituitary. mdpi.com By observing the effects of different doses of corticosterone on ACTH and endogenous corticosterone levels, researchers can probe the sensitivity and dynamics of this feedback system. nih.govresearchgate.net Disrupting the normal function of the HPA axis with chronic corticosterone administration can lead to altered behavioral and neural responses to subsequent stressors, providing insights into the pathophysiology of stress-related disorders. nih.govnih.gov

| Component | Function in HPA Axis | Effect of Corticosterone Feedback |

| Hypothalamus | Releases Corticotropin-Releasing Hormone (CRH). nih.govyoutube.com | Inhibits CRH release. nih.govnih.govjocpr.com |

| Pituitary Gland | Releases Adrenocorticotropic Hormone (ACTH) in response to CRH. nih.govyoutube.com | Inhibits ACTH release. nih.govmdpi.com |

| Adrenal Glands | Produces and releases corticosterone in response to ACTH. nih.govyoutube.com | N/A |

Studies on Neurotransmitter and Hormone Release Regulation

This compound and other glucocorticoids have been instrumental in studies investigating the intricate regulation of neurotransmitter and hormone release. Research has shown that glucocorticoids can suppress the release of prolactin. For instance, the administration of dexamethasone (B1670325), a synthetic glucocorticoid, has been observed to lower both basal and hypoglycemia-induced prolactin levels. nih.gov This inhibitory effect extends to other hormones, with dexamethasone also suppressing ACTH and cortisol release under similar conditions. nih.gov The regulatory influence of corticosterone is also evident in the central nervous system, where it interacts with catecholaminergic systems. Studies have demonstrated that beta-adrenoreceptor agonists can enhance the release of neuronally localized corticosterone in forebrain areas, a process that is preventable by beta-adrenoreceptor antagonists. nih.gov This suggests a functional interplay between catecholaminergic and corticosterone-releasing neurons. nih.gov Furthermore, prolonged treatment with corticosterone can significantly alter the dopaminergic and serotonergic mechanisms that regulate sensorimotor gating, as measured by prepulse inhibition (PPI). nih.gov

| Hormone/Neurotransmitter | Effect of Glucocorticoid Administration | Experimental Context |

| Prolactin | Inhibition of basal and hypoglycemia-induced release | In vivo studies with dexamethasone nih.gov |

| ACTH | Suppression of basal and hypoglycemia-induced release | In vivo studies with dexamethasone nih.gov |

| Cortisol | Suppression of basal release | In vivo studies with dexamethasone nih.gov |

| Corticosterone (neuronal) | Release enhanced by beta-adrenoreceptor agonists | In vivo and in vitro studies nih.gov |

Cognitive Function and Memory Assessment in Modulated States

The influence of glucocorticoids, including corticosterone, on cognitive function and memory is a significant area of research. Elevated levels of glucocorticoids, such as those seen in Cushing's syndrome, have been linked to cognitive impairment, particularly affecting memory, verbal intellectual skills, and learning. nih.gov This is often associated with structural brain changes, including hippocampal atrophy. nih.gov Long-term exposure to high levels of corticosterone has been shown to accelerate cognitive decline in animal models of Alzheimer's disease by increasing the production and deposition of β-amyloid. nih.gov Conversely, both abnormally high and low levels of glucocorticoids can impair hippocampal-dependent memory and cognitive function. nih.gov Short-term administration of glucocorticoids can have varied effects, with low to moderate doses sometimes enhancing memory consolidation, while higher doses can negatively impact memory performance. nih.gov

| Cognitive Domain | Effect of Altered Glucocorticoid Levels | Associated Conditions/Models |

| Memory | Impairment with long-term high levels; potential enhancement with acute low doses | Cushing's syndrome, Alzheimer's disease models nih.govnih.gov |

| Verbal Intellectual Skills | Impairment with long-term high levels | Cushing's syndrome nih.gov |

| Learning | Impairment with long-term high levels | Cushing's syndrome nih.gov |

| Attention & Executive Function | Impairment with higher replacement doses | Adrenal insufficiency nih.gov |

Inflammatory and Immunological Response Investigations

This compound and related glucocorticoids are potent modulators of inflammatory responses, a property extensively studied in vitro. They are known to inhibit the production of key pro-inflammatory cytokines. For example, hydrocortisone (B1673445) has been shown to strongly inhibit the production of interleukin (IL)-12 p70, tumor necrosis factor-alpha (TNF-α), and IL-6 by lipopolysaccharide (LPS)-stimulated monocyte-derived dendritic cells. nih.gov This inhibition of inflammatory mediators is a cornerstone of their anti-inflammatory effect. bertin-bioreagent.com The succinate (B1194679) moiety itself is recognized as a signaling molecule that links cellular metabolism and inflammation. nih.gov While succinate can promote the production of IL-1β in pro-inflammatory macrophages, it also plays a role in the activity of anti-inflammatory macrophages. nih.gov

The anti-inflammatory properties of glucocorticoids are frequently investigated in experimental models of inflammatory diseases, such as colitis. In some models, glucocorticoids like dexamethasone have been shown to induce remission in inflammatory bowel disease (IBD). nih.gov However, the role of glucocorticoids in intestinal inflammation can be complex. In certain contexts, such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice, treatment with dexamethasone has been found to exacerbate the onset and severity of colitis, increasing mucosal inflammatory cell infiltration and cytokine production. mdpi.com This has been linked to the upregulation of mTOR signaling in intestinal epithelial cells. mdpi.com Furthermore, stress-induced increases in corticosterone have been shown to aggravate experimental colitis by causing an overactivation of group 2 innate lymphoid cells (ILC2), leading to increased production of IL-5 and IL-13. frontiersin.org

| Experimental Model | Glucocorticoid Effect | Key Findings |

| Dextran Sulfate Sodium (DSS)-Induced Colitis | Exacerbation of colitis | Increased inflammatory cell infiltration and cytokine production; upregulation of mTOR signaling mdpi.com |

| Oxazolone (OXA)-Induced Colitis | Exacerbation of colitis | Overactivation of ILC2 leading to increased IL-5 and IL-13 production frontiersin.org |

| General Inflammatory Bowel Disease (IBD) Models | Induction of remission | Used clinically to control severe attacks nih.gov |

Cellular Differentiation and Stem Cell Biology

This compound, often in the form of its more water-soluble sodium salt, hydrocortisone-21-hemisuccinate, is a common and crucial supplement in cell culture media for a variety of specialized cell types. It is particularly important for the long-term culture and differentiation of epithelial and endothelial cells. bertin-bioreagent.comscbt.comsigmaaldrich.com Its inclusion in culture media supports the growth and differentiation of these cell types and is also used in the culture of mesenchymal and oligodendrocyte cells. stemcell.com For instance, hydrocortisone is a required supplement for long-term cultures of human and mouse myeloid cells. stemcell.com It has also been used in the culture of oral squamous cell carcinoma cell lines and immortalized cone photoreceptor cells. sigmaaldrich.com

Directing Pluripotent and Neural Stem Cell Differentiation

The influence of glucocorticoids, including corticosterone, on the differentiation pathways of pluripotent and neural stem cells is a subject of detailed investigation. Research indicates that these hormones can significantly direct the lineage commitment of stem cells. In vitro studies have demonstrated that exposing murine neural stem cells (NSCs) to corticosterone can guide their differentiation towards oligodendrogenesis, often at the expense of neurogenesis. nih.gov Furthermore, the concentration of corticosterone appears to be a critical factor, as it can induce either cell death or proliferation in a dose-dependent manner in murine NSC cultures. nih.gov

Investigations into the molecular underpinnings of this process have revealed the critical role of the glucocorticoid receptor (GR). Stress-induced downregulation of GR has been shown to negatively impact neurogenesis by inhibiting the proliferation of NSCs. nih.gov In vivo experiments using mouse models have substantiated these findings, showing that administration of corticosterone induced depression-like behaviors and was associated with reduced expression of GR and nestin (a neural stem cell marker), along with a decrease in proliferating cells in the hippocampus, indicating impaired neurogenesis. nih.gov

While direct differentiation of pluripotent stem cells using corticosterone as an external agent is one area of study, another involves coaxing pluripotent stem cells to become corticosteroid-producing cells themselves. Recent breakthroughs have utilized single-cell transcriptomic data to develop protocols for the directed differentiation of mouse embryonic stem cells into adrenocortical-like cells. nih.govnih.gov These in-vitro-differentiated cells, grown in 3D aggregates, not only express key steroidogenic markers like NR5A1 and the adrenal-specific enzyme CYP21A1 but also respond to physiological stimuli. nih.govnih.gov Specifically, they produce glucocorticoids, primarily corticosterone, in response to adrenocorticotropic hormone (ACTH), confirming a successful differentiation into a functional zona fasciculata (zF)-like phenotype. nih.gov

The table below summarizes key research findings on the role of glucocorticoids in stem cell differentiation.

| Cell Type | Glucocorticoid/Model | Key Findings | Reference |

| Mouse Hippocampal Neural Stem Cells (NSCs) | Corticosterone | Driven toward oligodendrogenesis at the expense of neurogenesis. | nih.gov |

| Murine NSCs | Corticosterone (in vitro) | Triggered both cell death and proliferation in a concentration-dependent manner. | nih.gov |

| Mouse Model (in vivo) | Corticosterone | Reduced GR and nestin expression; diminished cell proliferation in the hippocampus, impairing neurogenesis. | nih.gov |

| Mouse Embryonic Stem Cells | Directed differentiation protocol | Differentiated into 3D aggregates of adrenocortical-like cells expressing NR5A1 and CYP21A1. | nih.govnih.gov |

| Differentiated Mouse ESCs | Adrenocorticotropic Hormone (ACTH) stimulation | Produced glucocorticoids (corticosterone, 11-dehydrocorticosterone), confirming functional differentiation. | nih.gov |

Developmental Programming and Neuroprotection Studies

Impact of Early-Life Glucocorticoid Exposure on Adult Phenotypes

Exposure to glucocorticoids during critical early-life developmental windows can lead to permanent, programmed changes in an individual's adult phenotype. Animal models provide significant insight into these long-term consequences. In one study, the administration of dexamethasone to postnatal rats resulted in a series of lasting metabolic and neurological alterations that were often sex-specific. nih.gov An acute effect observed was the suppression of the body's own corticosterone production. nih.gov

These early-life changes set the stage for adult phenotypes characterized by a persistent catabolic state, particularly in males, which included lower-than-normal levels of leptin and insulin. nih.gov Despite a lasting decrease in body weight gain, these animals exhibited an increase in adult food intake, driven by changes in hypothalamic neuropeptides such as neuropeptide Y (NPY). nih.gov Neurologically, adult males exposed to the postnatal glucocorticoid treatment showed more prominent cerebral ventricular dilatation, indicating a loss of cerebral volume. nih.gov These findings suggest that early-life glucocorticoid exposure can program the individual for a future increased risk of metabolic syndromes and neurological impairment. nih.gov Broader research supports the concept that early life stress, which involves glucocorticoid release, can lead to a heightened inflammatory status in adulthood. nih.gov

The following table details the long-term consequences observed in adult rats following postnatal exposure to a synthetic glucocorticoid.

| Parameter | Observed Effect | Sex-Specificity | Reference |

| Metabolic | |||

| Body Weight Gain | Persistent decrease | Males and Females | nih.gov |

| Leptin | Hypoleptinemia (low levels) | Males and Females | nih.gov |

| Insulin | Hypoinsulinemia (low levels) | Predominantly Males | nih.gov |

| Glucose-to-Insulin Ratio | Relative increase | Predominantly Males | nih.gov |

| Food Intake | Increased in adulthood | Males and Females | nih.gov |

| Neurological | |||

| Neuropeptide Y (NPY) | Increased during suckling phase | Males and Females | nih.gov |

| Cerebral Volume | Ventricular dilatation (loss of volume) | More prominent in Males | nih.gov |

Assessment of Neuroprotective Effects in Models of Brain Damage

The role of corticosteroids in the context of acute brain damage is complex and controversial, with research indicating that the specific type of corticosteroid and the context of its use are critical determinants of the outcome. For many years, corticosteroids were widely used to treat traumatic brain injury (TBI) under the assumption that they reduced brain swelling and were therefore neuroprotective. nih.gov However, extensive clinical reviews have challenged this practice. A major review, which included data from over 12,000 participants, found that high-dose corticosteroid treatment (e.g., methylprednisolone (B1676475), dexamethasone) did not confer a protective benefit. nih.gov In fact, the largest trial within this review reported a significant increase in the risk of death among patients with TBI who received steroids compared to placebo. nih.gov

Conversely, some research proposes a more nuanced view, suggesting that not all corticosteroids have the same effect. There is an argument that critical illness-related corticosteroid insufficiency can occur after TBI, and that administering a "stress dose" of hydrocortisone, as opposed to high doses of synthetic glucocorticoids, might be beneficial. nih.gov Hydrocortisone's mineralocorticoid properties may help reduce brain swelling, and it could potentially restore a balanced inflammatory response rather than causing broad immunosuppression. nih.gov It has also been suggested that hydrocortisone could play a role in preventing neuronal apoptosis. nih.gov This line of reasoning highlights a critical distinction: high doses of synthetic corticosteroids appear to be detrimental in TBI, while a strategy using lower, stress-level doses of hydrocortisone could hold therapeutic potential. nih.gov

| Agent/Model | Context | Finding | Reference |

| Corticosteroids (e.g., Methylprednisolone, Dexamethasone) | Acute Traumatic Brain Injury (TBI) | Associated with a significant increase in the risk of death; not neuroprotective. | nih.gov |

| Hydrocortisone (stress dose) | Traumatic Brain Injury (TBI) | Proposed to potentially improve neurological outcome by reducing brain swelling and balancing inflammation. | nih.gov |

| Corticotropin-releasing hormone (CRH) | Hypoxia model | Shown to protect neurons from the damaging effects of hypoxia. | nih.gov |

Analytical Methodologies and Assay Development for Steroid Quantification

Development of Immunoassays (EIA/ELISA) for Corticosteroids

Enzyme immunoassays (EIA) and ELISAs represent widely used techniques for measuring corticosteroid concentrations in diverse biological samples, including plasma, serum, saliva, and fecal extracts. mdpi.comresearchgate.net The development of these assays relies on the production of specific antibodies and enzyme-labeled steroid tracers, processes in which corticosterone-21-hemisuccinate plays a pivotal role.

Competitive immunoassays are a common format for quantifying small molecules like steroids. The principle involves competition between the unlabeled steroid in a sample and a fixed amount of enzyme-labeled steroid for a limited number of antibody binding sites. The concentration of the steroid in the sample is inversely proportional to the signal produced by the enzyme.

The design of these assays begins with the synthesis of an immunogen to produce the necessary antibodies. Because steroids are too small to elicit an immune response on their own, they must be conjugated to a large carrier protein, such as bovine serum albumin (BSA). This compound is an ideal derivative for this process. Its terminal carboxylic acid group is readily coupled to the amine groups on the protein, creating a stable conjugate (e.g., this compound-BSA). This immunogen is then used to raise antibodies with specificity for corticosterone (B1669441). nih.gov

Similarly, the enzyme-labeled tracer is prepared by conjugating this compound to an enzyme like horseradish peroxidase (HRP). nih.gov A simple, direct solid-phase enzyme immunoassay for plasma cortisol was developed using a horseradish peroxidase/cortisol 21-hemisuccinate conjugate as the "enzyme label". nih.gov

The validation of these immunoassays is a critical step to ensure their reliability. Validation protocols typically assess several key parameters:

Precision : The reproducibility of the assay is evaluated through intra-assay and inter-assay coefficients of variation (CV). For example, one commercial corticosterone ELISA kit reported an intra-assay CV of 5.3% and an inter-assay CV of 10.6%. Another study found that intra- and inter-assay CVs were below 8.46%. nih.gov Generally, a CV below 20% is considered acceptable for ELISA analysis. researchgate.net

Accuracy : This is often determined by recovery experiments, where known amounts of the steroid are added to a sample matrix and the measured concentration is compared to the expected value. A recovery study for a corticosterone ELISA kit showed an average recovery of 101% for concentrations between 1.5 and 25 ng/ml.

Linearity of Dilution : This test confirms that the measured concentration of a sample is directly proportional to its dilution factor, indicating no interference from the sample matrix.

Biological Validation : This involves demonstrating that the assay can detect expected physiological changes in steroid levels. For instance, an increase in plasma cortisol and fecal cortisol metabolites was successfully measured in horses after a transportation-induced stressor, validating the utility of a commercial ELISA kit. mdpi.comnih.gov

Table 1: Example Validation Data for a Corticosterone ELISA Kit

| Validation Parameter | Finding | Source |

|---|---|---|

| Intra-Assay Precision (CV%) | 5.3% | |

| Inter-Assay Precision (CV%) | 10.6% | |

| Average Recovery (%) | 101% | |

| Linearity of Dilution (% of Expected Value) | 92% (1:2 Dilution, Plasma) | |

| 99% (1:4 Dilution, Serum) |

The performance of a competitive immunoassay is defined by its sensitivity (the lowest detectable concentration) and specificity (the degree to which it distinguishes the target steroid from other related compounds). Both can be optimized through careful assay design.

Sensitivity can be enhanced by several factors. The choice of antibody and enzyme conjugate combination is critical. nih.gov One of the most significant influences on assay sensitivity is the structure of the hapten used for the immunogen versus the hapten used for the enzyme conjugate. Assays using different haptens for these two components are known as "heterologous" assays and can improve sensitivity. Research on a prednisolone (B192156) ELISA showed that introducing different spacer arms between the steroid and the enzyme in the conjugate significantly impacted sensitivity. nih.gov For instance, using urea (B33335) as a spacer resulted in a sensitivity of 0.018 ng/mL, which was a marked improvement over other spacers. nih.gov The minimal detectable dose for one commercial corticosterone ELISA was calculated to be 0.28 ng/mL. Another high-sensitivity kit reported a detection limit of 6.71 pg/mL. arborassays.com

Specificity is primarily determined by the antibody's ability to bind exclusively to the target steroid. Cross-reactivity with other endogenous steroids is a major concern and must be thoroughly evaluated. For example, a corticosterone ELISA kit was tested for cross-reactivity with several related steroids. It showed significant cross-reactivity with deoxycorticosterone (<30%) but minimal or no cross-reactivity with progesterone (B1679170) (<2%), aldosterone (B195564) (<2%), and cortisone (B1669442) (none). Different commercial kits can exhibit varied cross-reactivity profiles, which may contribute to discrepancies in measured corticosterone values between kits. nih.govnih.gov

Table 2: Cross-Reactivity Profile for a Commercial Corticosterone ELISA Kit

| Compound | Cross-Reactivity (%) | Source |

|---|---|---|

| Corticosterone | 100 | |

| Deoxycorticosterone | < 30 | |

| Aldosterone | < 2 | |

| Progesterone | < 2 | |

| Aldosterone 21-Hemisuccinate | < 0.3 | |

| Allopregnanolone | < 0.1 | |

| Cortisone | None | |

| Cortexolone Hemisuccinate | None |

The choice of enzyme label is another critical factor that influences assay sensitivity. A comparative study of four different enzymes in a monoclonal antibody-based immunoassay for 11-deoxycortisol provided valuable insights applicable to corticosterone assays. nih.gov The enzymes evaluated were alkaline phosphatase (AP), horseradish peroxidase (HRP), β-galactosidase (β-GAL), and glucose oxidase (GOD). nih.gov

The sensitivity of the assay, defined by the amount of steroid needed to displace 50% of the bound label (IC50), varied with the enzyme and the substrate used for detection.

Colorimetric Methods : The IC50 values ranged from 5 to 15 pg per well. nih.gov

Fluorimetric Methods : These methods offered slightly better sensitivity, with IC50 values ranging from 4 to 9 pg per well. nih.gov

This study demonstrated that a highly sensitive dose-response curve could be achieved with each enzyme system by carefully optimizing the concentrations of the enzyme-labeled antigen and the monoclonal antibody. nih.gov The results indicate that while multiple enzymes can be used effectively, the detection method (colorimetric vs. fluorimetric) also plays a key role in achieving the highest possible sensitivity. nih.gov

Utilization as a Biochemical Reference Standard

In addition to its role in immunoassay development, this compound, and its analogue hydrocortisone-21-hemisuccinate, can serve as analytical reference standards. medchemexpress.comlgcstandards.com A reference standard is a highly purified compound used as a measurement base for analytical tests. Products like Hydrocortisone (B1673445) 21-hemisuccinate are sold specifically as analytical standards for research and analytical applications. medchemexpress.comsigmaaldrich.com This ensures accuracy and consistency in the quantification of the parent steroid across different analytical platforms, including high-performance liquid chromatography (HPLC) and mass spectrometry, by providing a reliable point of comparison. lgcstandards.com

Future Directions and Emerging Research Avenues

Exploration of Novel Glucocorticoid Analogues and Derivatives

The quest for improved glucocorticoids drives the exploration of novel analogues and derivatives. By modifying the basic steroid structure, researchers aim to dissociate the beneficial anti-inflammatory effects from the adverse metabolic side effects. Corticosterone-21-hemisuccinate itself is a derivative, where the addition of a hemisuccinate group increases water solubility, making it a useful tool in experimental settings.

Research into other derivatives has yielded compounds with unique activity profiles. For example, Cortisol 21-mesylate, an alkylating derivative of cortisol, has been shown to act as a glucocorticoid in mouse mammary gland cultures, stimulating milk protein synthesis. nih.gov Interestingly, this contrasts with previous findings where it acted as an anti-glucocorticoid in rat hepatoma cells, highlighting the tissue-specific effects that can be engineered through chemical modification. nih.gov This derivative competitively inhibits the binding of dexamethasone (B1670325) to glucocorticoid receptors, although with a lower affinity than cortisol itself. nih.gov

Synthetic glucocorticoids like methylprednisolone (B1676475) and dexamethasone represent another class of derivatives. wikipedia.orgoup.com Methylprednisolone, derived from hydrocortisone (B1673445), has a higher affinity for the glucocorticoid receptor than for the mineralocorticoid receptor, which helps to minimize effects on electrolyte balance. wikipedia.org These synthetic analogues are crucial tools for dissecting the diverse functions of glucocorticoid signaling. wikipedia.orgoup.com The development of such compounds is often guided by the need to create agents with specific properties, such as enhanced anti-inflammatory action or reduced cross-reactivity with other steroid receptors.

Advanced Mechanistic Characterization at Molecular and Cellular Levels

A significant frontier in glucocorticoid research is the elucidation of their non-genomic mechanisms of action. While the classical genomic pathway involving nuclear receptors and gene transcription is well-documented, rapid, non-genomic effects are increasingly recognized. This compound, particularly when conjugated to large molecules like bovine serum albumin (BSA) to render it membrane-impermeable, has been a pivotal tool in these investigations.

Studies in tilapia pituitary cells have demonstrated that cortisol and its membrane-impermeable analogue, cortisol-21-hemisuccinate-BSA, can rapidly inhibit prolactin release within minutes. nih.govnih.gov This effect is insensitive to protein synthesis inhibitors, confirming its non-genomic nature. nih.govnih.gov The mechanism involves interaction with the plasma membrane, leading to a reduction in intracellular free calcium (Ca²⁺) and cyclic AMP (cAMP) levels, two critical second messengers. nih.gov Specifically, cortisol is thought to inhibit Ca²⁺ influx through L-type voltage-gated channels and suppress adenylyl cyclase activity. nih.gov

Further molecular studies have shown that high concentrations of some glucocorticoids, like methylprednisolone, can directly interact with and intercalate into cellular and mitochondrial membranes. wikipedia.org This alters the membrane's physical properties, influences the activity of membrane-bound proteins, and can affect ion transport and cellular energy metabolism. wikipedia.org In ovine pituitary cells, the synthetic glucocorticoid dexamethasone was found to mimic cortisol's rapid suppression of pituitary responsiveness to gonadotropin-releasing hormone (GnRH), an effect that occurs within 30 minutes and is mediated via the type II glucocorticoid receptor. researchgate.net These findings underscore a complex signaling network where glucocorticoids can exert immediate control over cellular function, independent of changes in gene expression. researchgate.net

Table 1: Mechanistic Actions of Glucocorticoid Derivatives

| Compound | Model System | Observed Effect | Underlying Mechanism | Reference |

|---|---|---|---|---|

| Cortisol-21-hemisuccinate-BSA | Tilapia Pituitary Cells | Rapid inhibition of prolactin release | Non-genomic; interaction with plasma membrane, reduction of intracellular Ca²⁺ and cAMP | nih.govnih.gov |

| Cortisol 21-mesylate | Mouse Mammary Gland | Glucocorticoid action (stimulation of milk protein synthesis) | Competitive binding to glucocorticoid receptors | nih.gov |

| Methylprednisolone | General Cell Models | Alteration of cellular functions | Intercalation into plasma and mitochondrial membranes | wikipedia.org |

| Dexamethasone | Ovine Pituitary Cells | Rapid suppression of pituitary responsiveness to GnRH | Mediation via type II glucocorticoid receptor | researchgate.net |

Integration into Complex Systems Biology Models

To fully comprehend the multifaceted effects of glucocorticoids, researchers are moving beyond single-pathway analyses to more integrated systems biology approaches. These models aim to connect the molecular interactions of compounds like this compound to cellular responses and, ultimately, to whole-organism physiology. nih.gov

A chemical systems biology approach, known as ligand class analysis, has been used to study various glucocorticoid receptor ligands with distinct structural features. nih.gov By analyzing how these different ligands affect gene expression and coregulator interactions, researchers can build predictive models that link specific molecular activities to physiological outcomes like myocyte glucose disposal and protein balance. nih.gov This allows for the identification of compounds that might be, for instance, muscle-sparing while still retaining anti-inflammatory properties. nih.gov

Development of High-Throughput Screening Assays

The discovery of novel glucocorticoid modulators with more desirable therapeutic profiles is being accelerated by the development of sophisticated high-throughput screening (HTS) assays. nih.govnih.gov These assays enable the rapid testing of vast libraries of chemical compounds for their ability to influence glucocorticoid receptor (GR) activity. oup.comilabsolutions.com

One innovative HTS assay developed for this purpose monitors changes in both the maximal activity (Amax) and the EC50 (the concentration required for a half-maximal response) of dexamethasone-induced GR transcriptional activity. nih.govoup.com This dual-readout system provides more nuanced information than traditional screens, allowing for the identification of compounds that modulate GR signaling in different ways. oup.com In one screen of 1,280 pharmacologically active compounds, ten molecules were identified that significantly altered either Amax or EC50. oup.com

Another cell-based HTS approach measures the ability of compounds to either enhance or suppress the anti-inflammatory effect of dexamethasone, specifically its capacity to repress NF-κB activity. nih.gov A screen of approximately 8,000 compounds using this method successfully identified several GR suppressors, including GSK3β inhibitors, and two GR enhancers, which were IKK2 inhibitors. nih.gov These HTS platforms are powerful discovery engines, providing the starting points for the development of new chemical probes and potential therapeutic leads that can fine-tune the glucocorticoid response. nih.govilabsolutions.com

Table 2: High-Throughput Screening (HTS) Assays for Glucocorticoid Receptor (GR) Modulators

| Assay Principle | Parameters Measured | Library Screened | Key Findings | Reference |

|---|---|---|---|---|

| Modulation of dexamethasone-induced GR transcriptional activity | GR maximal activity (Amax) and EC50 | 1,280 pharmacologically active compounds (LOPAC¹²⁸⁰) | Identified 10 compounds with significant changes in Amax or EC50 | oup.com |

| Dexamethasone-mediated NF-κB repression | Enhancement or suppression of GR's anti-inflammatory effect | ~8,000 compounds | Identified GR suppressors (GSK3β inhibitors) and enhancers (IKK2 inhibitors) | nih.gov |

Applications in Comparative Endocrinology

This compound and its related analogues have proven invaluable in the field of comparative endocrinology, where researchers study hormonal systems across different animal species. These studies not only provide fundamental insights into the evolution of endocrine signaling but also reveal conserved and divergent mechanisms of hormone action.

The use of this compound and its BSA-conjugated form in the tilapia (Oreochromis mossambicus) has been instrumental in establishing the existence of non-genomic glucocorticoid actions via membrane-bound receptors. nih.govnih.gov This research in a teleost fish provided some of the earliest and most compelling evidence that steroids can act rapidly at the cell surface, a concept that is now widely accepted and studied across vertebrates. nih.gov

Similarly, research in sheep has utilized glucocorticoid analogues to investigate the mechanisms by which stress impacts reproduction. researchgate.net Studies in ovariectomized ewes using cortisol and dexamethasone demonstrated that glucocorticoids can act directly at the pituitary gland to rapidly reduce its responsiveness to GnRH. researchgate.net This finding, showing a direct neuroendocrine inhibitory pathway, helps explain how stress can suppress reproductive function. By using these compounds in diverse animal models, from fish to mammals, comparative endocrinologists can piece together the fundamental principles of how glucocorticoids regulate physiology and behavior in response to environmental challenges.

Q & A

Q. What are the key methodological considerations for synthesizing and characterizing corticosterone-21-hemisuccinate in vitro?

this compound synthesis typically involves esterification of corticosterone with succinic anhydride. Critical steps include:

- Purification : Use reversed-phase HPLC with UV detection (e.g., 240 nm) to isolate the product from unreacted precursors or byproducts.

- Characterization : Confirm structure via NMR (e.g., H and C spectra) to verify esterification at the 21-hydroxyl group and LC-MS for molecular weight validation (expected m/z: 460.5 for the sodium salt) .

- Purity assessment : Employ differential scanning calorimetry (DSC) or mass balance analysis to ensure >95% purity, as impurities may interfere with downstream assays .

Q. How should researchers design radioimmunoassays (RIA) to quantify this compound in biological samples?

- Antibody specificity : Use antibodies raised against this compound conjugated to bovine serum albumin (BSA), which minimizes cross-reactivity with endogenous glucocorticoids like cortisol or unmodified corticosterone .

- Sample preparation : Extract serum/plasma with organic solvents (e.g., ethyl acetate) to isolate the compound from binding proteins. Validate recovery rates using spiked samples.

- Sensitivity : Optimize assay conditions to achieve a detection limit ≤10 pg/mL, as reported in studies measuring physiological corticosterone levels .

Advanced Research Questions

Q. How do pH and temperature affect the stability of this compound in aqueous solutions, and how can researchers mitigate degradation?

- Degradation pathways : Under alkaline conditions (pH >7), the compound undergoes hydrolysis to corticosterone and succinic acid. Acyl migration from the 21- to 17-hydroxyl group may also occur, altering bioactivity .

- Mitigation strategies :

- Buffer solutions at pH 4–6 to minimize hydrolysis and intramolecular catalysis by the terminal carboxyl group .

- Store solutions at –20°C in inert atmospheres (e.g., nitrogen) to reduce oxidative degradation.

- Monitor stability via HPLC at regular intervals, especially in long-term cell culture or in vivo infusion studies.

Q. How can conflicting data on this compound’s pharmacokinetics be resolved in preclinical studies?

Conflicting results (e.g., half-life variability) often arise from:

- Experimental design differences : Route of administration (intravenous vs. subcutaneous) impacts absorption rates. Standardize protocols using cannulated models for direct plasma sampling .

- Analytical variability : Cross-validate assays (e.g., RIA vs. LC-MS/MS) to rule out antibody cross-reactivity or matrix effects .

- Species-specific metabolism : Compare data across rodent models (e.g., rats vs. mice) and account for differences in hepatic esterase activity.

Q. What are the critical parameters for distinguishing in vivo pharmacological effects of this compound from its hydrolysis products?

- Temporal sampling : Collect blood/tissue samples at multiple timepoints post-administration to correlate peak this compound levels (via LC-MS/MS) with observed effects (e.g., immunosuppression).

- Control experiments : Co-administer esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) to block hydrolysis and isolate the parent compound’s activity .

- Receptor profiling : Use glucocorticoid receptor (GR)-specific antagonists (e.g., RU486) to confirm target engagement and rule out off-target effects of degradation products.

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy of this compound?

- Bioavailability factors : Assess protein binding (e.g., using equilibrium dialysis) and tissue penetration (e.g., brain/plasma ratio measurements) to explain reduced in vivo activity .

- Metabolic profiling : Identify major metabolites (e.g., via high-resolution MS) and test their activity in cell-based assays.

- Dose-response modeling : Use pharmacokinetic/pharmacodynamic (PK/PD) models to reconcile in vitro IC values with in vivo dosing regimens .

Methodological Best Practices

Q. What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., cell lysates or tissue homogenates)?

- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges improves recovery from lipid-rich matrices.

- Detection :

- LC-MS/MS : Use a C18 column (2.6 µm, 100 Å) with a mobile phase of 0.1% formic acid in water/acetonitrile. Monitor transitions m/z 460.5 → 343.3 (quantifier) and 460.5 → 121.1 (qualifier) .

- Immunoassays : Validate against a mass spectrometry "gold standard" to ensure specificity .

Q. How can researchers optimize experimental designs to study this compound’s role in stress-response pathways?

- Animal models : Use adrenalectomized rodents to eliminate confounding endogenous corticosterone production .

- Dose calibration : Perform pilot studies to establish doses that mimic physiological stress (e.g., 10 mg/kg in rats) without inducing toxicity.

- Multi-omics integration : Pair hormone measurements with transcriptomic (RNA-seq) or proteomic data to map downstream signaling pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.